molecular formula C7H10O2S B8543517 3-(3-Thienyloxy)propanol

3-(3-Thienyloxy)propanol

Cat. No.: B8543517
M. Wt: 158.22 g/mol
InChI Key: JWMMFOHHYNLJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Thienyloxy)propanol is a propanol derivative featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) attached via an ether linkage at the third carbon of the propanol chain. Thienyl-containing compounds are often explored in pharmaceuticals and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

3-thiophen-3-yloxypropan-1-ol

InChI

InChI=1S/C7H10O2S/c8-3-1-4-9-7-2-5-10-6-7/h2,5-6,8H,1,3-4H2

InChI Key

JWMMFOHHYNLJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Ether Propanols

Example Compounds :

  • 3-(2-Naphthoxy)propanol (): Synthesized by reacting 2-naphthol with 3-chloropropanol under basic conditions, followed by mesylation and substitution .
  • 3-Phenoxy-1,2-propanediol (): A diol with a phenoxy group, offering higher hydrophilicity due to two hydroxyl groups.

Key Differences :

  • Synthesis: 3-(2-Naphthoxy)propanol requires multi-step substitution, whereas 3-Phenoxy-1,2-propanediol may involve simpler etherification due to its diol structure.
  • Applications: Naphthoxy derivatives are used in antibacterial agents (e.g., FtsZ inhibitors), while diols like 3-Phenoxy-1,2-propanediol serve as solvents or intermediates in polymer chemistry .

Thienyl-Containing Propanols

Example Compounds :

  • 3-[3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-propanol (): Combines a thienyl group with a heterocyclic pyrazolopyrimidine core, likely used in kinase inhibitors or anticancer agents.

Key Differences :

  • Reactivity: The amino group in ’s compound increases nucleophilicity, whereas the pyrazolopyrimidine moiety in enhances π-π stacking in drug-target interactions.
  • Synthetic Complexity : ’s compound requires multi-component synthesis, contrasting with simpler thienyl ether formations .

Alkyl/Alkoxy Propanols

Example Compounds :

  • 3-Propoxy-1-propanol (): A linear ether propanol with industrial solvent applications.
  • Tripropylene Glycol (): A polyether alcohol with high water solubility and low volatility, used in cosmetics and antifreeze.

Key Differences :

  • Physical Properties: Tripropylene glycol (MW: 192.21 g/mol) has a higher boiling point (>200°C) compared to 3-propoxy-1-propanol (simpler structure, lower MW).
  • Functionality: Linear ethers like 3-propoxy-1-propanol are less viscous than branched polyethers .

Fluorinated Propanols

Example Compound :

  • 3-(Perfluorooctyl)propanol (): Features a perfluorinated chain, imparting extreme hydrophobicity and thermal stability (melting point: 42°C, boiling point: 106°C).

Key Differences :

  • Applications: Used in fluoroalkyl ether synthesis for surfactants or waterproof coatings, contrasting with non-fluorinated analogs’ roles in pharmaceuticals.
  • Toxicity : Fluorinated compounds may pose environmental persistence concerns .

Functional Group Variants

Example Compound :

  • 3-(2-Thienyl)propanoic Acid (): Replaces the hydroxyl group with a carboxylic acid, increasing acidity (pKa ~4-5) and enabling coordination chemistry.

Key Differences :

  • Reactivity: The carboxylic acid group facilitates salt formation or esterification, unlike the alcohol group in 3-(3-Thienyloxy)propanol.
  • Biological Activity: Propanoic acid derivatives are common in NSAIDs or enzyme inhibitors .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Functional Groups Boiling Point (°C) Key Applications
3-(2-Naphthoxy)propanol C₁₃H₁₄O₂ Ether, Alcohol ~250 (estimated) Antibacterial agents
3-(Perfluorooctyl)propanol C₁₁H₅F₁₇O Fluorocarbon, Alcohol 106 Surfactants, Coatings
Tripropylene Glycol C₉H₂₀O₄ Polyether, Diol >200 Cosmetics, Solvents
3-(2-Thienyl)propanoic Acid C₇H₈O₂S Thienyl, Carboxylic Acid N/A Pharmaceutical intermediates

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